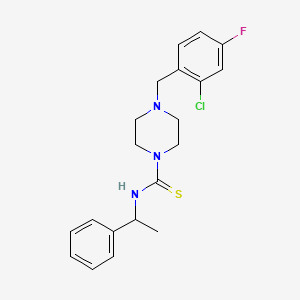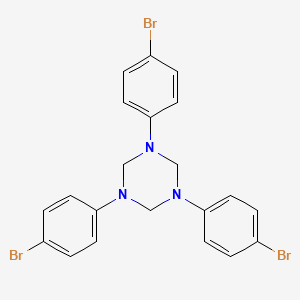![molecular formula C20H26O4 B4773729 7,9-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4773729.png)
7,9-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Vue d'ensemble
Description
7,9-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as DBDC, is a synthetic compound that has been the focus of scientific research due to its potential use in the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of 7,9-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood, but it has been reported to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This activity is similar to that of the drugs used to treat Alzheimer's disease. 7,9-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been shown to inhibit the expression of pro-inflammatory cytokines and to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
7,9-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 7,9-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can inhibit the activity of acetylcholinesterase, reduce the production of reactive oxygen species, and inhibit the expression of pro-inflammatory cytokines. In vivo studies have shown that 7,9-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can improve cognitive function, reduce oxidative stress, and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
7,9-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several advantages for lab experiments, including its synthetic accessibility, its low toxicity, and its potential therapeutic applications. However, there are also some limitations to its use in lab experiments, including its limited solubility in water and its potential instability under certain conditions.
Orientations Futures
There are several future directions for the research on 7,9-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One area of focus is the optimization of the synthesis method to improve the yield and purity of the product. Another area of focus is the elucidation of the mechanism of action of 7,9-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, which could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to investigate the potential use of 7,9-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in the treatment of various diseases, including neurodegenerative diseases and cancer.
Conclusion:
In conclusion, 7,9-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that has shown potential therapeutic applications in the treatment of various diseases. Its mechanism of action is not fully understood, but it has been shown to exhibit various biological activities such as anti-inflammatory, antioxidant, and antitumor effects. While there are some limitations to its use in lab experiments, 7,9-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several advantages such as its low toxicity and potential therapeutic applications. Further research is needed to optimize the synthesis method, elucidate the mechanism of action, and investigate the potential use of 7,9-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in the treatment of various diseases.
Applications De Recherche Scientifique
7,9-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and antitumor effects. It has also been shown to have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 7,9-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been studied extensively in vitro and in vivo to elucidate its mechanism of action and its potential therapeutic applications.
Propriétés
IUPAC Name |
7,9-dibutoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-3-5-10-22-14-12-17(23-11-6-4-2)19-15-8-7-9-16(15)20(21)24-18(19)13-14/h12-13H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRLQWBUPLUPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,9-Dibutoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4773649.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{3-[(4-methylphenyl)sulfonyl]propanoyl}piperazine](/img/structure/B4773660.png)
![ethyl 3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4773666.png)
![(3aR,7aS)-2-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4773680.png)
![3-[(4-ethoxy-3-nitrobenzyl)thio]-5-(2-ethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4773684.png)
![6-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4773701.png)
![methyl 2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4773710.png)

![N-cyclopentyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4773715.png)
![N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4773722.png)
![methyl 4-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4773730.png)
![N-methyl-2-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4773731.png)

![2-[(3-methyl-1-piperidinyl)carbonyl]aniline](/img/structure/B4773736.png)